molecular formula C12H11NO4 B1308336 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid CAS No. 157928-79-5

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid

Cat. No.: B1308336
CAS No.: 157928-79-5
M. Wt: 233.22 g/mol
InChI Key: NGTUAZVXHJBAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoic acid moiety attached to a pyrrolidine-2,5-dione ring, which is further substituted with a methyl group at the 3-position.

Scientific Research Applications

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary targets of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.

Mode of Action

The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels, and the GABA transporter . This inhibition disrupts the normal flow of ions through these channels and alters the transmission of nerve impulses.

Biochemical Pathways

The affected pathways involve the flow of sodium and calcium ions through their respective channels, and the reuptake of GABA through the GABA transporter . The downstream effects include changes in neuronal excitability and neurotransmission.

Result of Action

The molecular and cellular effects of the compound’s action include altered ion flow through sodium and calcium channels, and disrupted GABA reuptake . These changes can lead to altered neuronal excitability and neurotransmission, potentially affecting various neurological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the reaction of 3-methylpyrrolidine-2,5-dione with a suitable benzoic acid derivative. One common method involves the condensation of 3-methylpyrrolidine-2,5-dione with 4-carboxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development .

Properties

IUPAC Name

4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTUAZVXHJBAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.